3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione

Catalog No.
S2877516
CAS No.
2094363-16-1
M.F
C7H12O3S
M. Wt
176.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-di...

CAS Number

2094363-16-1

Product Name

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione

IUPAC Name

8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-ol

Molecular Formula

C7H12O3S

Molecular Weight

176.23

InChI

InChI=1S/C7H12O3S/c8-5-3-6-1-2-7(4-5)11(6,9)10/h5-8H,1-4H2

InChI Key

AIEKOKPSHFJRBA-UHFFFAOYSA-N

SMILES

C1CC2CC(CC1S2(=O)=O)O

solubility

not available

Potential as Precursor for Pharmaceuticals:

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione, also known as sulfolane, has been explored in scientific research for its potential as a precursor for various pharmaceuticals. Due to its unique chemical properties, including its cyclic structure and the presence of a sulfone group, sulfolane can serve as a building block for synthesizing complex molecules with diverse biological activities. Studies have shown its potential as a starting material for the synthesis of antibiotics, anticonvulsants, and antiviral agents. [, ]

Use as a Solvent in Organic Synthesis:

Sulfolane has gained significant attention in scientific research due to its properties as a solvent in organic synthesis. It exhibits high boiling point, excellent thermal stability, and miscibility with a wide range of organic compounds, making it a versatile reaction medium for various chemical transformations. Additionally, sulfolane's low volatility minimizes solvent evaporation, reducing environmental impact and improving worker safety. Research has explored its application in reactions like alkylation, acylation, and aldol condensation, demonstrating its effectiveness in various synthetic processes. [, ]

Potential Applications in Catalysis:

Scientific research has investigated the potential of sulfolane as a catalyst or reaction medium for various chemical reactions. Its unique solvating properties and ability to activate substrates have shown promise in promoting specific reaction pathways and enhancing reaction efficiency. Studies have explored its application in reactions like Diels-Alder cycloadditions, metathesis reactions, and asymmetric catalysis, demonstrating its potential as a valuable tool for organic chemists. [, ]

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione is a bicyclic compound characterized by a unique thiabicyclic structure. This compound features a bicyclo[3.2.1] framework with a sulfur atom incorporated into the ring system, contributing to its distinct chemical properties. The presence of hydroxyl and dione functional groups enhances its reactivity and potential biological activity. The molecular formula of this compound is C8H11O3S, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms.

The chemical reactivity of 3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Oxidation Reactions: The dione structure may undergo oxidation to form more complex structures or derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions due to the presence of both hydroxyl and carbonyl groups.

These reactions make the compound versatile for further synthetic applications.

  • Antimicrobial Activity: Similar compounds have demonstrated efficacy against various bacterial strains.
  • Antitumor Activity: Some derivatives exhibit cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects: Certain bicyclic compounds are studied for their neuroprotective properties in neurodegenerative diseases.

Further studies are necessary to elucidate the specific biological activities associated with this compound.

The synthesis of 3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione can be approached through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the bicyclic structure.
  • Functional Group Modification: Existing bicyclic frameworks can be modified through selective reduction or oxidation to introduce hydroxyl and dione functionalities.
  • Thiation Reactions: Incorporating sulfur into the bicyclic framework may involve thiation reactions with sulfur-containing reagents.

These synthetic routes allow for the tailored production of this compound for research and application purposes.

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: Its reactivity allows it to be used as an intermediate in organic synthesis.
  • Material Science: The compound's properties could be explored for use in developing novel materials with specific characteristics.

Interaction studies involving 3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione focus on its behavior in biological systems and its interactions with other molecules:

  • Protein Binding Studies: Investigating how the compound interacts with various proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Assessing whether the compound inhibits specific enzymes can reveal its potential therapeutic uses.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dioneOxabicyclicKnown for its stability and potential use in drug design .
3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dioneAminobicyclicExhibits antimicrobial properties .
N-{(8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl)methyl}prop-2-enamideDioxobicyclicPotential application in cancer therapy .

The uniqueness of 3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione lies in its specific functional groups and thiabicyclic structure, which may confer distinct biological activities not observed in other similar compounds.

XLogP3

0.1

Dates

Last modified: 08-17-2023

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